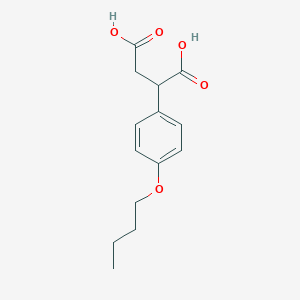

2-(4-Butoxyphenyl)butanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Butoxyphenyl)butanedioic acid is a synthetic organic compound that belongs to the chemical family of diesters. It is characterized by its molecular formula C14H18O5 and a molecular weight of 266.293 g/mol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as succinic acid, play a crucial role in the krebs or citric acid cycle . Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It also has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .

Biochemical Pathways

Similar compounds like succinic acid are known to be an essential component of the krebs or citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

Pharmacokinetics

It is known that similar compounds, such as succinic acid, are water-soluble and can be absorbed and distributed throughout the body .

Result of Action

Similar compounds like succinic acid have been shown to activate the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into co2 and h2o through aerobic metabolism .

Action Environment

It is known that the efficacy of similar compounds, such as succinic acid, can be influenced by factors such as ph, temperature, and the presence of other compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)butanedioic acid typically involves the reaction of 4-butoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Butoxyphenyl)butanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-(4-Butoxyphenyl)butanedioic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a biochemical probe.

Medicine: Research is ongoing to investigate its potential therapeutic properties.

Industry: It is utilized in the production of various chemical products and materials.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)butanedioic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Actividad Biológica

2-(4-Butoxyphenyl)butanedioic acid, also known by its CAS number 27950-68-1, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a butoxy group attached to a phenyl ring, which is further linked to a butanedioic acid moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate various biochemical pathways, potentially acting as an inhibitor or activator of enzymes involved in metabolic processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes related to inflammatory pathways, similar to other compounds in its class.

- Receptor Modulation : It could interact with specific receptors affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of butanedioic acid compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs can effectively inhibit the growth of bacteria such as Chlamydia and Staphylococcus aureus, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Analogs A | Chlamydia trachomatis | 50 μg/mL |

| Analogs B | Escherichia coli | 64 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. Initial studies suggest that while some derivatives show promising antimicrobial activity, they also need thorough evaluation for cytotoxic effects on human cell lines.

Table 2: Cytotoxicity Results

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HEK293 | TBD |

| Analogs A | MCF-7 | TBD |

| Analogs B | A549 | TBD |

Case Studies

- Study on Antichlamydial Activity : A study exploring various derivatives showed that certain compounds with structural similarities to this compound significantly reduced chlamydial inclusion sizes in infected cells, indicating potential therapeutic applications against chlamydial infections .

- Mechanism Exploration : Investigations into the mechanism of action revealed that some butanedioic acid derivatives could disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Propiedades

IUPAC Name |

2-(4-butoxyphenyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-2-3-8-19-11-6-4-10(5-7-11)12(14(17)18)9-13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMRAXDPYQMFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.